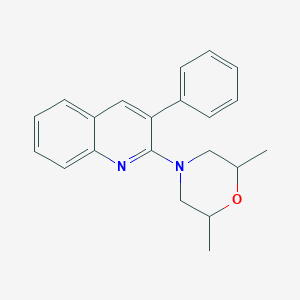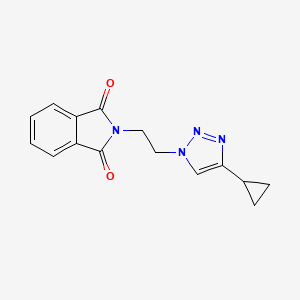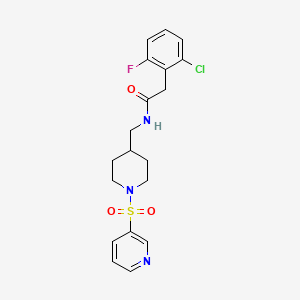![molecular formula C11H10FN5O3S B2358898 N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 454214-81-4](/img/structure/B2358898.png)
N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, also known as FNAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FNAA is a small molecule that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively. In
科学的研究の応用
Antifungal and Apoptotic Effects
N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives have been studied for their antifungal and apoptotic effects. These compounds, particularly triazole-oxadiazole derivatives, exhibit potent activity against Candida species, such as C. albicans and C. glabrata. Some of these compounds demonstrate an apoptotic effect on Candida, indicating potential as antifungal agents with specific mechanisms of action (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Antimicrobial Activity
Derivatives of N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide have been synthesized and evaluated for antimicrobial properties. These compounds have shown significant in vitro antibacterial and antifungal activities, making them promising candidates for the development of new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Antiviral and Virucidal Activities
Studies on derivatives of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide have demonstrated potential antiviral and virucidal activities. These compounds were found to reduce viral replication of human adenovirus and ECHO-9 virus, suggesting their potential use in antiviral therapies (Wujec et al., 2011).
Potential as Anti-Cancer Agents
Some derivatives of this compound have been explored for their anti-cancer properties. Studies indicate potential cytotoxic effects against cancer cell lines, suggesting a role in cancer treatment (Ghani & Alabdali, 2022).
特性
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN5O3S/c1-16-6-13-15-11(16)21-5-10(18)14-7-2-3-8(12)9(4-7)17(19)20/h2-4,6H,5H2,1H3,(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIVTDYDBHARRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-([2,4'-bipyridin]-4-ylmethyl)nicotinamide](/img/structure/B2358816.png)
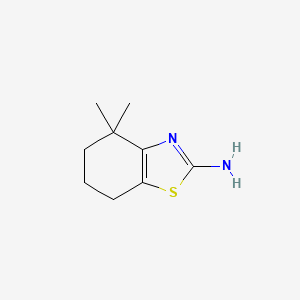
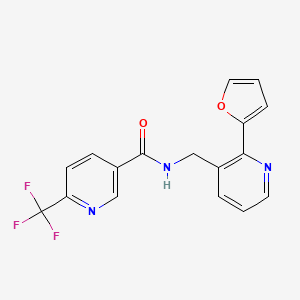
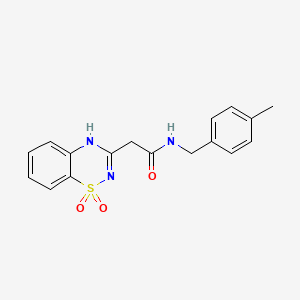


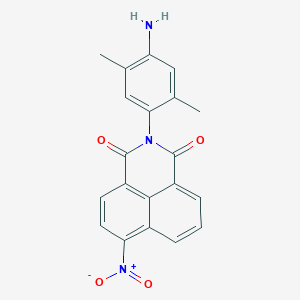
![1-(3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-5-(3,4,5-trimethoxyphenyl)pyrazol-1-yl)ethanone](/img/structure/B2358830.png)
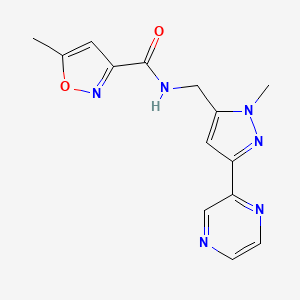
![7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-(4-propylpiperazinyl)-1,3,7-trihydro purine-2,6-dione](/img/structure/B2358832.png)
